1-ethyl-4-(2-naphthylsulfonyl)piperazine
Description
1-Ethyl-4-(2-naphthylsulfonyl)piperazine is a piperazine derivative characterized by a sulfonamide linkage between the piperazine core and a 2-naphthyl group, with an ethyl substituent on the nitrogen atom at position 1. This compound belongs to a class of sulfonylated piperazines, which are widely studied for their diverse pharmacological and physicochemical properties.
Synthesis:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-ethylpiperazine can react with 2-naphthalenesulfonyl chloride under basic conditions to form the sulfonamide bond. Similar methodologies are described for related compounds, such as 1-ethyl-4-(4-nitrophenyl)piperazine, which uses 1-iodo-4-nitrobenzene and 1-ethylpiperazine .
Applications:
Piperazine derivatives with sulfonyl groups are explored as α7 nicotinic acetylcholine receptor (nAChR) modulators, anti-inflammatory agents, and enzyme inhibitors. The ethyl substituent may improve metabolic stability compared to methyl or unsubstituted analogs .
Properties
IUPAC Name |
1-ethyl-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-17-9-11-18(12-10-17)21(19,20)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCNCFJLDZLDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Ethyl vs. Methyl : The ethyl group in 1-ethyl-4-(2-naphthylsulfonyl)piperazine enhances metabolic stability compared to its methyl analog (4-Methyl-1-(2-naphthylsulfonyl)piperazine) due to reduced susceptibility to oxidative dealkylation .
- Aromatic vs. Heterocyclic Substituents : Pyridyl substituents (e.g., L10) improve aqueous solubility (80 μM at pH 6.5) compared to naphthyl or nitrophenyl groups, which reduce solubility (<20 μM) .
Physicochemical Properties
- Solubility : Ethyl spacers between piperazine and aromatic groups (e.g., L10) improve solubility by reducing planarity and enabling better hydration. Direct attachment of bulky groups (e.g., 2-naphthylsulfonyl) lowers solubility .
- pKa : Piperazine nitrogens with ethylene spacers exhibit pKa values of ~6–7, favoring ionization at physiological pH. Direct sulfonylation (as in this compound) lowers pKa to <5, reducing solubility at acidic pH .
Metabolic Stability
Piperazine rings are metabolic hotspots. Deethylation (metabolite A/B formation) is a major pathway for 1-ethyl derivatives, but ethyl groups slow this process compared to methyl . N-Oxidation (metabolite C) is observed in compounds with electron-rich aromatic groups .
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